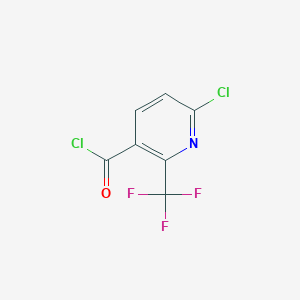
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride
概要
説明
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO and a molecular weight of 244 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinoyl chloride structure . It is used in various scientific research applications due to its unique chemical properties.
準備方法
化学反応の分析
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:
Esterification: Reacts with diethylene glycol and pentaethylene glycol to form esters.
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: Can be hydrolyzed to form the corresponding acid and hydrochloric acid.
Common reagents used in these reactions include alcohols for esterification and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the chloro and trifluoromethyl groups enhances its reactivity and binding affinity to these targets, facilitating its biological or chemical effects.
類似化合物との比較
Similar compounds to 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride include:
6-Chloronicotinoyl chloride: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride: Similar structure but with different positioning of the chloro and trifluoromethyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride is a synthetic compound that belongs to the class of nicotinoyl chlorides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2168035-16-1
- Molecular Formula : C7H4ClF3N2O
- Molecular Weight : 222.57 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with thionyl chloride (SOCl₂), facilitating the conversion to the corresponding acid chloride. This method is widely utilized in organic chemistry for the preparation of acyl chlorides.
Antimicrobial Activity
Recent studies have demonstrated that nicotinoyl chlorides, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains such as:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.03 mM |
| Pseudomonas aeruginosa | 0.016 mM |
| Klebsiella pneumoniae | 0.016 mM |
| Candida albicans | 1 mM |
These findings indicate that the compound has promising potential as an antimicrobial agent, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. The compound may act by:
- Inhibiting key enzymes involved in cell wall synthesis.
- Disrupting membrane integrity.
- Interfering with metabolic pathways.
Study on Antibacterial Properties
A study conducted by researchers at MDPI evaluated various nicotinoyl derivatives against common pathogens. The results indicated that compounds similar to this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting a potential role in developing new antimicrobial therapies .
Antiproliferative Activity
Another significant area of research involves the antiproliferative effects of nicotinoyl derivatives on cancer cell lines. For instance, compounds derived from nicotinic acid have shown potential in inhibiting growth in breast cancer cell lines (MCF-7 and Ishikawa), with IC50 values indicating effective concentrations much lower than traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The structural modifications on the nicotinoyl framework significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the lipophilicity and reactivity towards biological targets, thereby improving efficacy against various pathogens and cancer cells.
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXPEXYFTVJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















